2-(5-bromo-2-methoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
Properties
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN5O4/c1-29-13-8-7-10(21)9-11(13)18-23-15(17(22)27)16-19(25-18)26(20(28)24-16)12-5-3-4-6-14(12)30-2/h3-9H,1-2H3,(H2,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTANOMCJWCIEKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-bromo-2-methoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS Number: 869068-84-8) is a synthetic organic molecule characterized by a purine core, which is integral to many biologically active compounds. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C₁₉H₁₃BrN₅O₃
- Molecular Weight : 458.2 g/mol
- Structural Features :
- A purine core that suggests potential interactions with biological systems.
- Substituents including bromine and methoxy groups, which can influence its chemical reactivity and biological properties.
Structural Comparison
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Caffeine | 58-08-2 | A stimulant; contains a methyl group instead of ethoxy. |
| Theobromine | 83-67-0 | Found in chocolate; similar structure but different biological effects. |
| Allopurinol | 315-30-0 | Used for gout treatment; inhibits xanthine oxidase involved in purine metabolism. |
Anticancer Potential
Recent studies have indicated that compounds with similar structural characteristics exhibit significant anticancer activity. For instance:
-
Cytotoxicity Assays : The compound has been evaluated against various cancer cell lines, showing promising results:
- MCF7 (Breast Cancer) : IC₅₀ values indicating significant growth inhibition.
- A549 (Lung Cancer) : Demonstrated potential through apoptosis induction.
-
Mechanism of Action :
- The purine structure suggests interactions with enzymes involved in nucleic acid metabolism.
- Potential inhibition of kinases associated with cancer progression has been hypothesized based on structural analogs.
Anti-inflammatory Activity
Preliminary investigations have suggested that this compound may also possess anti-inflammatory properties, similar to other purine derivatives. The following points highlight its potential:
- Inhibition of Inflammatory Cytokines : Studies indicate that compounds with similar structures can reduce the levels of pro-inflammatory cytokines in vitro.
- Fibrosis Models : In animal models, related compounds have shown efficacy in reducing fibrosis markers, suggesting a broader therapeutic application.
Recent Research Highlights
- Study on Anticancer Activity :
-
Mechanistic Insights :
- Research has focused on the compound's ability to bind to specific kinases implicated in tumorigenesis, providing insights into its potential as a targeted therapy .
- Comparative Analysis with Other Compounds :
Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Methoxy groups (target compound) donate electrons via resonance, while bromo and fluorine substituents withdraw electrons, altering charge distribution.
- Steric Considerations : Bulky substituents (e.g., bromo in the target compound) may hinder rotational freedom or binding to sterically sensitive targets compared to smaller groups (e.g., methyl in ).
- Polarity : The target compound’s bromo and methoxy groups increase polarity relative to methyl or fluorine-substituted analogs, affecting solubility and membrane permeability.
Reactivity Differences :
- The target compound’s bromo group may undergo further substitution (e.g., Suzuki coupling), whereas methyl or methoxy groups are less reactive.
- Fluorine-substituted analogs (e.g., ) exhibit stability under acidic/basic conditions due to fluorine’s strong C-F bond.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
